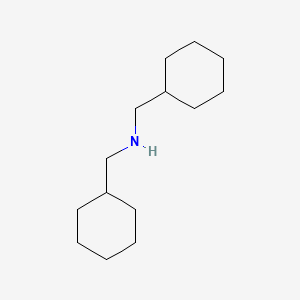

Bis(cyclohexylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-N-(cyclohexylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLURWBIBHMXAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404679 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3309-27-1 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Cyclohexylmethyl Amine

Direct Synthetic Routes

Direct synthetic routes to bis(cyclohexylmethyl)amine involve the formation of the target molecule from readily available starting materials in a single or a few straightforward steps.

Reductive Amination Approaches, including Cyclohexanecarboxaldehyde (B41370) Condensations

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This approach typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com In the context of this compound synthesis, this can be achieved through the reaction of cyclohexanecarboxaldehyde with an appropriate amine source, followed by reduction.

One common strategy is the reaction of cyclohexanecarboxaldehyde with ammonia (B1221849), which would initially form cyclohexylmethylamine. This primary amine can then react with another molecule of cyclohexanecarboxaldehyde to form an imine, which upon reduction, yields the desired this compound. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical to prevent the reduction of the starting aldehyde and to selectively reduce the imine intermediate. masterorganicchemistry.com

Alternatively, cyclohexylmethylamine itself can be used as the starting amine, reacting with cyclohexanecarboxaldehyde to form the N-(cyclohexylmethyl)methanimine intermediate, which is then reduced to this compound. This method offers more control over the product distribution, minimizing the formation of the primary amine. masterorganicchemistry.com

A study on the reductive alkylation of benzohydrazide (B10538) with cyclohexanecarboxaldehyde using α-picoline-borane as the reducing agent reported the formation of N',N'-bis(cyclohexylmethyl)benzohydrazide as a byproduct, indicating that the double alkylation of a nitrogen atom with cyclohexylmethyl groups is a feasible process under these conditions. thieme-connect.com While this is not a direct synthesis of this compound, it demonstrates the principle of forming two cyclohexylmethyl-nitrogen bonds in a single pot.

| Starting Materials | Reagents | Intermediate | Product | Key Features |

| Cyclohexanecarboxaldehyde, Ammonia | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Cyclohexylmethylamine, N-(cyclohexylmethyl)methanimine | This compound | One-pot synthesis, potential for mixture of primary and secondary amines. |

| Cyclohexanecarboxaldehyde, Cyclohexylmethylamine | Reducing Agent (e.g., NaBH(OAc)₃) | N-(cyclohexylmethyl)methanimine | This compound | More controlled synthesis of the secondary amine. |

N,N-Dialkylation Strategies

N,N-dialkylation strategies involve the reaction of a primary amine or ammonia with two equivalents of an alkylating agent. In the synthesis of this compound, this would typically involve the reaction of ammonia or cyclohexylmethylamine with cyclohexylmethyl halide (e.g., bromide or chloride).

The direct alkylation of ammonia with an alkyl halide can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. youtube.comlibretexts.org The product distribution is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants. Using a large excess of ammonia can favor the formation of the primary amine, while an excess of the alkyl halide promotes the formation of the quaternary ammonium salt. youtube.com Achieving a high yield of the secondary amine, this compound, can be challenging due to the competing reactions. ucalgary.caacs.org

A more controlled approach is the alkylation of a primary amine. fishersci.co.uk In this case, cyclohexylmethylamine would be reacted with one equivalent of a cyclohexylmethyl halide. However, overalkylation to the tertiary amine can still be a significant side reaction. ucalgary.ca

A study by Katritzky et al. described a versatile method for the N,N-dialkylation of arylamines using N,N-bis(benzotriazolylmethyl)arylamines and Grignard reagents. cdnsciencepub.com This methodology was successfully applied to the synthesis of N,N-bis(cyclohexylmethyl)aniline, demonstrating the feasibility of introducing two cyclohexylmethyl groups onto a nitrogen atom. cdnsciencepub.com While this example involves an arylamine, the principle could potentially be adapted for the synthesis of this compound.

Alkylation Reactions Utilizing Amine Precursors

This subsection explores alkylation reactions where a precursor to the amine functionality is used. A prominent example is the Gabriel synthesis, which provides a method for preparing primary amines from alkyl halides, avoiding overalkylation. researchgate.net This method involves the use of potassium phthalimide, which is alkylated with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine. researchgate.net While the Gabriel synthesis is primarily for primary amines, modifications could potentially be envisioned for secondary amine synthesis, although this is not a common route for this compound.

Another approach involves the reaction of alkyl halides with ammonia or primary amines. libretexts.org The reaction of cyclohexylmethyl halide with ammonia is a direct route, but as mentioned previously, it often results in a mixture of products. youtube.comlibretexts.org Controlling the stoichiometry is crucial; using an excess of ammonia favors the primary amine, while an excess of the alkyl halide leads to the quaternary ammonium salt. youtube.com

The reaction of cyclohexylmethylamine with cyclohexylmethyl halide is a more direct pathway to this compound. ucalgary.ca However, the nucleophilicity of the resulting secondary amine can lead to further alkylation, forming the tertiary amine. ucalgary.ca Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to maximize the yield of the desired secondary amine. fishersci.co.uk

Indirect and Specialized Synthetic Pathways

Indirect pathways to this compound often involve its formation as a side product in other reactions or through multi-step syntheses starting from related amine compounds.

Formation of this compound as a Product or Impurity in Related Amine Syntheses

This compound can be formed as a byproduct or impurity in syntheses targeting related amines. For instance, during the synthesis of primary cyclohexylmethylamine via reductive amination of cyclohexanecarboxaldehyde with ammonia, over-alkylation can lead to the formation of this compound. masterorganicchemistry.com Similarly, in the alkylation of ammonia with cyclohexylmethyl halides, this compound is a common impurity if the reaction conditions are not carefully controlled to favor the primary amine. youtube.comlibretexts.org

In a study focused on the synthesis of N-substituted 5-iodouracils, the alkylation of 5-iodouracil (B140508) with cyclohexylmethyl bromide in the presence of potassium carbonate in DMSO led to the formation of the N1,N3-bis(cyclohexylmethyl) derivative as a minor product. mdpi.com This illustrates that under certain conditions, the dicyclohexylmethylation of a nitrogen-containing heterocycle can occur.

Furthermore, in the preparation of other complex amines, where cyclohexylmethyl groups are introduced, the formation of this compound as a side product from unreacted starting materials or through side reactions is a possibility that needs to be considered during purification.

Transformations Involving Cyclohexylmethyl Amine as a Starting Material

Cyclohexylmethylamine is a key precursor that can be transformed into this compound through various reactions. One of the most direct methods is the reaction of cyclohexylmethylamine with a cyclohexylmethyl halide, as discussed in the N,N-dialkylation section. ucalgary.ca

Another important transformation is the reductive amination of cyclohexanecarboxaldehyde using cyclohexylmethylamine as the amine component. masterorganicchemistry.com This reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine. This method is generally more efficient and selective than the direct alkylation of cyclohexylmethylamine with a halide. masterorganicchemistry.com

Research has also shown that cyclohexylmethylamine can be used in the synthesis of more complex molecules where the bis(cyclohexylmethyl)amino moiety is a key structural feature. For example, it can be reacted with other reagents to build larger molecular architectures.

Reactivity and Mechanistic Investigations of Bis Cyclohexylmethyl Amine

Fundamental Amine Reactivity

The core reactivity of bis(cyclohexylmethyl)amine stems from the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. The presence of a hydrogen atom on the nitrogen also allows for participation in hydrogen bonding.

Nucleophilic Characteristics and Reactions

As with other secondary amines, the nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This electron-rich center can readily attack electron-deficient species, initiating a variety of chemical reactions. The nucleophilicity of the amine is a key factor in its ability to participate in substitution and addition reactions.

The general mechanism for the reaction of a secondary amine, such as this compound, with an electrophile involves the donation of the nitrogen's lone pair to form a new covalent bond. For instance, in reactions with alkyl halides, the amine acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction results in the formation of a trialkylammonium salt. Subsequent deprotonation by a base, which could be another molecule of the amine, yields the neutral tertiary amine product. youtube.com

The bulky cyclohexylmethyl groups can sterically hinder the approach of the nucleophilic nitrogen to the electrophile. This steric hindrance can significantly impact the rate of reaction compared to less hindered secondary amines. masterorganicchemistry.com However, the inherent nucleophilicity of the nitrogen atom often overcomes this steric barrier, allowing reactions to proceed, albeit potentially at a slower rate.

Reductive amination provides another avenue for showcasing the nucleophilic character of secondary amines. In this process, the amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an enamine intermediate. This enamine can then be reduced by a suitable reducing agent, such as sodium cyanoborohydride, to yield a more substituted amine. youtube.com This two-step sequence effectively achieves the alkylation of the amine.

The table below summarizes the expected nucleophilic reactions of this compound with common electrophiles.

| Electrophile | Reaction Type | Expected Product |

| Alkyl Halide (e.g., CH₃I) | Nucleophilic Substitution (SN2) | Tertiary Amine |

| Acyl Chloride (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | Amide |

| Aldehyde/Ketone (with reducing agent) | Reductive Amination | Tertiary Amine |

Hydrogen Bonding Interactions and Their Implications

This compound is capable of acting as both a hydrogen bond donor, through its N-H bond, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. These hydrogen bonding interactions play a crucial role in the physical properties and reactivity of the compound.

Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, can provide evidence for hydrogen bonding. The N-H stretching frequency in the IR spectrum is sensitive to the local environment of the amine. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a sharp absorption band is typically observed. In the pure liquid or in concentrated solutions, this band broadens and shifts to a lower frequency, indicating the presence of intermolecular N-H···N hydrogen bonds.

The strength of these hydrogen bonds can influence the boiling point, viscosity, and solubility of the amine. The ability to form hydrogen-bonded networks contributes to a higher boiling point compared to non-hydrogen-bonded molecules of similar molecular weight. Furthermore, these interactions can affect the kinetics and mechanism of reactions by influencing the solvation of the amine and transition states. frontiersin.orgresearchgate.net

Specific Chemical Transformations

Beyond its fundamental nucleophilic and hydrogen-bonding behavior, this compound can undergo specific chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions

Reduction Reactions

The reduction of a secondary amine itself is not a common transformation as the amine functional group is already in a reduced state. However, the term "reduction" in the context of amines often refers to the synthesis of amines via the reduction of other functional groups. For example, reductive amination, as mentioned earlier, involves the reduction of an intermediate imine or enamine to form the final amine product. This process is a powerful tool for the synthesis of secondary and tertiary amines. youtube.commasterorganicchemistry.comlibretexts.org The synthesis of this compound itself could potentially be achieved through the reductive amination of cyclohexanecarboxaldehyde (B41370) with cyclohexanemethylamine (B146465).

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound relies on a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. While specific mechanistic studies for this compound are scarce in the literature, the general mechanisms for the reactions of secondary amines are well-established.

For nucleophilic substitution reactions, such as the alkylation with alkyl halides, the mechanism is typically SN2. youtube.comucalgary.ca This involves a single transition state where the nucleophilic nitrogen attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of this reaction would be expected to be second order, depending on the concentrations of both the amine and the alkyl halide. The significant steric bulk of the cyclohexylmethyl groups would likely disfavor an SN1 mechanism, which would require the formation of a sterically hindered carbocation.

In reductive amination, the mechanism involves the initial formation of an enamine, followed by its reduction. The formation of the enamine proceeds through a series of steps, including nucleophilic attack of the amine on the carbonyl carbon, proton transfer, and dehydration. The subsequent reduction of the enamine is typically achieved with a hydride reducing agent.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of steric and electronic factors on the reaction rate. utwente.nlresearchgate.net For a sterically hindered amine like this compound, understanding the kinetics of its reactions is crucial for optimizing reaction conditions and predicting product distributions.

Zwitterionic Intermediate Formation in Amine Reactions

The reaction is initiated by the nucleophilic attack of the secondary amine on the β-carbon of an activated alkene, leading to the formation of a zwitterionic enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge across the oxygen and the α-carbon. The bulky cyclohexylmethyl groups of this compound would likely influence the stability and subsequent reactivity of this intermediate.

Table 1: Postulated Steps in Zwitterionic Intermediate Formation with this compound in a Michael-type Addition

| Step | Description | Intermediate Structure |

| 1 | Nucleophilic attack of this compound on the β-carbon of an α,β-unsaturated carbonyl compound. | A zwitterionic enolate is formed. |

| 2 | The negative charge is delocalized between the oxygen and the α-carbon. | Resonance structures of the enolate. |

| 3 | The ammonium (B1175870) cation is sterically shielded by the two cyclohexylmethyl groups. | Steric hindrance around the positive charge. |

| 4 | The zwitterionic intermediate reacts with a proton source or another electrophile. | Formation of the final product and regeneration of the amine catalyst. |

The steric hindrance provided by the cyclohexylmethyl substituents could play a significant role in the stereochemical outcome of the reaction by directing the approach of the electrophile.

Proposed Mechanistic Pathways in Catalyzed Reactions

Secondary amines are widely employed as organocatalysts, and their mechanism of action typically involves the formation of nucleophilic enamines or electrophilic iminium ions. Given its structure, this compound is a plausible candidate for catalyzing reactions through these pathways.

In a typical enamine catalytic cycle, the secondary amine reacts with a carbonyl compound to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate, and it can react with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. The steric bulk of this compound would likely influence the E/Z selectivity of the enamine intermediate, which in turn could dictate the stereochemistry of the final product.

Alternatively, in the iminium ion catalytic cycle, the secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and facilitating the attack of a nucleophile at the β-position. Following the nucleophilic addition, hydrolysis of the resulting enamine liberates the product and regenerates the amine catalyst. The bulky nature of this compound could be advantageous in creating a sterically demanding environment around the iminium ion, potentially leading to high levels of stereocontrol in asymmetric transformations.

Table 2: Proposed Catalytic Cycles for this compound

| Catalytic Cycle | Key Intermediate | Role of this compound | Potential Applications |

| Enamine Catalysis | Enamine | Forms a more reactive nucleophile. | Aldol (B89426) reactions, Michael additions, α-functionalization of carbonyls. |

| Iminium Catalysis | Iminium ion | Activates α,β-unsaturated carbonyls towards nucleophilic attack. | Conjugate additions (Michael, Friedel-Crafts), cycloadditions. |

Further theoretical and experimental studies are necessary to fully elucidate the specific mechanistic details and catalytic potential of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Bis Cyclohexylmethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Bis(cyclohexylmethyl)amine. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton NMR (¹H NMR) spectroscopy of this compound provides specific signals corresponding to the chemically distinct protons in the molecule. The spectrum is characterized by a series of multiplets arising from the protons on the cyclohexyl rings and a distinct signal for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom.

The protons on the cyclohexyl ring are magnetically non-equivalent and exhibit complex splitting patterns due to proton-proton coupling. These signals typically appear in the upfield region of the spectrum. The methylene protons (—CH₂—N) directly linking the cyclohexyl groups to the nitrogen atom are expected to produce a signal that is shifted further downfield due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons | 0.8 - 1.8 | Multiplet |

| Methylene Protons (-CH₂-N) | ~2.4 | Doublet |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The spectrum would show multiple signals corresponding to the carbons of the two cyclohexyl rings. The carbon atom of the methylene bridge (—CH₂—N) would appear at a specific chemical shift, influenced by the adjacent nitrogen atom. The carbons within the cyclohexyl ring would have distinct chemical shifts depending on their position relative to the methylene group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene Carbon (-C H₂-N) | 50 - 60 |

| Cyclohexyl C1 (CH attached to CH₂) | 35 - 45 |

| Cyclohexyl C2, C6 | 28 - 35 |

| Cyclohexyl C3, C5 | 25 - 30 |

Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. nih.gov

¹H,¹H-Correlation SpectroscopY (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would allow for the mapping of the proton connectivity within the cyclohexyl rings and would confirm the coupling between the methylene protons and the adjacent methine proton on the ring.

¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For this compound, this technique would definitively link the proton signals of the methylene and cyclohexyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, providing robust confirmation of the assignments made from 1D NMR spectra. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase. nih.govresearchgate.net

As the pure compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. core.ac.uk The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of this compound by comparing the spectrum to known databases. nih.gov The retention time from the GC component and the mass spectrum together provide a high degree of confidence in both the identity and purity of the sample.

The mass spectrum of this compound is crucial for confirming its molecular weight. When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which is the intact molecule with one electron removed. chemguide.co.uk The peak corresponding to this ion is called the molecular ion peak.

For this compound (C₁₄H₂₇N), the calculated monoisotopic mass is approximately 209.21 Da. nih.gov The mass spectrum should therefore exhibit a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 209. chemguide.co.uk The presence of this peak provides strong evidence for the compound's identity and elemental composition. knockhardy.org.uk According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the m/z of 209 for this compound. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of its constituent functional groups. A vapor phase IR spectrum for this compound is cataloged, and its analysis is founded on the vibrational modes of its secondary amine and cyclohexyl moieties. nih.gov

The spectrum is dominated by features arising from C-H and N-H stretching vibrations.

N-H Stretching: As a secondary amine, this compound is expected to exhibit a single, medium-to-weak absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. vscht.cz The presence of a single band distinguishes it from primary amines, which show two bands in this region. utdallas.edu

C-H Stretching: Intense absorption bands appearing below 3000 cm⁻¹, typically in the 2925-2850 cm⁻¹ range, are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (CH₂) and methine (CH) groups of the two cyclohexyl rings. vscht.cz

N-H Bending: An N-H bending (scissoring) vibration is anticipated in the 1650-1560 cm⁻¹ range, though this peak can sometimes be broad or of weak intensity.

CH₂ Bending: The scissoring vibration of the CH₂ groups in the cyclohexyl rings and the methylene bridges typically appears around 1450 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350–3310 | N–H Stretch | Secondary Amine (N-H) | Weak to Medium |

| 2925–2850 | C–H Asymmetric & Symmetric Stretch | Alkane (CH₂, CH) | Strong |

| 1650–1560 | N–H Bend | Secondary Amine (N-H) | Variable |

| ~1450 | CH₂ Bend (Scissoring) | Alkane (CH₂) | Medium |

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases did not yield a single-crystal X-ray diffraction study for the specific compound this compound. Therefore, a definitive determination of its solid-state molecular structure, crystal packing, and precise intramolecular dimensions from experimental X-ray data is not possible at this time. Structural information on related compounds, such as salts of cyclohexylammonium, has been reported, but this data does not directly describe the neutral parent amine. researchgate.netnih.gov

Supramolecular Interactions in the Solid State

While the specific crystal packing of this compound is unknown, its molecular structure allows for predictions about the types of non-covalent interactions that would stabilize its solid state. The primary supramolecular interaction is expected to be hydrogen bonding.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is complex, governed by the flexibility of the cyclohexyl rings and the rotational freedom around the C-N and C-C single bonds.

The two cyclohexane (B81311) rings are expected to adopt a stable chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the methylene bridge substituent on each ring can be positioned in either an equatorial or an axial orientation. The equatorial position is generally favored for bulky substituents to minimize steric hindrance with axial hydrogens on the same ring. Therefore, the lowest energy conformation of the molecule is likely one where both cyclohexylmethyl groups have the rings attached to the central nitrogen via an equatorial C-C bond.

Computational and Theoretical Chemistry Studies on Bis Cyclohexylmethyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and optimized geometry of molecules. irjweb.comnih.gov DFT calculations for Bis(cyclohexylmethyl)amine would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) that appropriately balance computational cost and accuracy. youtube.comresearchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for a Secondary Amine. (Note: This table is illustrative, showing typical parameters for a secondary amine like diethylamine, as specific DFT data for this compound is not publicly available. The data is based on general findings in computational chemistry literature.)

| Parameter | Description | Typical Calculated Value |

| r(C-N) | Length of the Carbon-Nitrogen bond | ~1.47 Å |

| r(N-H) | Length of the Nitrogen-Hydrogen bond | ~1.01 Å |

| ∠(C-N-C) | Angle between the two carbon atoms and the central nitrogen | ~112° |

| ∠(C-N-H) | Angle between a carbon, the nitrogen, and the hydrogen atom | ~110° |

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical modeling is instrumental in elucidating reaction mechanisms, predicting reactivity, and calculating the energetics of chemical transformations. For this compound, a secondary aliphatic amine, its reactivity is primarily centered around the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base.

Theoretical studies on similar secondary amines have explored various reactions, such as nucleophilic substitution, addition, and catalysis. nih.govrsc.org DFT calculations are used to map the potential energy surface of a reaction, identifying key structures like reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy (energy barrier), which is a critical factor in reaction kinetics. nih.gov

For instance, in amine-mediated reactions like ring-opening polymerizations or Mannich reactions, computational models can compare different pathways to determine the most favorable one. nih.govrsc.org Studies on the reaction of amines with electrophiles show that the rate-determining step is often the initial nucleophilic attack by the amine. nih.gov In the context of industrial applications, such as the reaction of amines with CO2 or their use as epoxy curing agents, quantum chemical modeling helps in understanding the reaction thermodynamics and the role of the amine's structure in its reactivity. acs.orgosti.gov Theoretical investigations into the thermal degradation of related compounds like cyclohexyl phenyl amine have used DFT to identify bond cleavage mechanisms and calculate the associated energy barriers. researchgate.net

Table 2: Example of Calculated Activation Energies for an Amine Reaction. (Note: This table illustrates the type of data obtained from quantum chemical modeling of a representative amine reaction, as specific data for this compound is not available. The values are hypothetical and based on general principles from studies on amine reactivity.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | The secondary amine nitrogen attacks an electrophilic carbon. | 15 - 25 |

| Proton Transfer | A proton is transferred from the nitrogen to another atom. | 5 - 10 |

| Ring Opening | Cleavage of a bond in a cyclic reactant, facilitated by the amine. | 20 - 30 |

Prediction of Molecular Properties and Electronic Structure

Beyond geometry and reactivity, theoretical calculations can predict a wide range of molecular and electronic properties. For this compound, these include properties like acidity (pKa), dipole moment, and parameters derived from its electronic structure.

The pKa is a measure of a molecule's acidity or basicity. Predicting the pKa of amines is crucial for applications ranging from pharmaceuticals to CO2 capture. researchgate.netresearchgate.net Computational methods can estimate pKa by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent, often modeled using continuum solvation models like SMD or COSMO. nih.govmdpi.com For secondary amines, these predictions can achieve good accuracy, though they may require specific parameterization or reference molecules. nih.govarxiv.org

The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov These parameters, along with the dipole moment and electronegativity, are frequently calculated using DFT to understand and predict the behavior of amines in various chemical environments, such as in corrosion inhibition. mdpi.comnih.gov

Table 3: Predicted Molecular and Electronic Properties for a Series of Secondary Aliphatic Amines. (Note: This table provides illustrative data for simple secondary amines based on findings from quantum chemical studies on aliphatic amines. mdpi.comnih.gov It demonstrates the type of properties that would be calculated for this compound.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Predicted pKa |

| Dimethylamine | -6.15 | 1.10 | 7.25 | 1.03 | 10.7 |

| Diethylamine | -6.01 | 1.05 | 7.06 | 0.92 | 10.9 |

| Di-n-propylamine | -5.95 | 1.02 | 6.97 | 0.81 | 11.0 |

| Di-n-butylamine | -5.91 | 1.00 | 6.91 | 0.80 | 11.2 |

Applications of Bis Cyclohexylmethyl Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Organic Building Block

Bis(cyclohexylmethyl)amine is a valuable precursor in the synthesis of more complex organic molecules. lookchem.com Its structure, which includes a cyclohexene (B86901) ring, two methylamine (B109427) groups, and two cyclohexylmethyl groups attached to the nitrogen atoms, provides both hydrophobic and hydrophilic regions, influencing its solubility and reactivity. ontosight.ai This unique structural characteristic makes it a useful intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. lookchem.com The presence of the amine group allows it to participate in a range of chemical transformations, serving as a nucleophile or a base. The bulky cyclohexylmethyl groups can introduce steric hindrance, which can be strategically employed to control the stereochemistry of reactions.

The compound's utility as a building block is evident in its application in reactions such as nucleophilic substitutions, where its steric bulk can influence reaction outcomes. Furthermore, its derivatives are explored in the development of novel compounds with potential applications in various fields. ontosight.aiontosight.ai For instance, the incorporation of cyclohexyl structures into amine compounds can be a strategy to enhance the lipophilicity of molecules, a property often sought in medicinal chemistry to improve the therapeutic efficacy of drugs. solubilityofthings.com

Contributions to Polymer Science and Materials Chemistry

The distinct properties of this compound make it a valuable component in the development of new polymers and materials. ontosight.aisolubilityofthings.com Its bifunctional nature, stemming from the secondary amine, allows it to be incorporated into polymer backbones or to act as a cross-linking agent.

Synthesis of Polyamides and Epoxy Resins

This compound and its derivatives are utilized in the synthesis of polyamides and as curing agents for epoxy resins. Polyamides are a class of polymers characterized by amide linkages. The reaction of a diamine, such as a derivative of this compound, with a dicarboxylic acid or its derivative leads to the formation of a polyamide. The properties of the resulting polyamide, such as its thermal stability and mechanical strength, can be tailored by the choice of the amine and diacid monomers. For example, aramid-based N,N'-bis(cyclohexylmethyl)-1,4-phenylene dicarboxamide (BCPCA) has been designed as a clarifying agent for polymers, demonstrating improved thermal stability over other additives. ethz.ch

In the context of epoxy resins, amines are crucial as curing agents or hardeners. vanguardconcretecoating.com The amine groups react with the epoxide groups of the epoxy resin, leading to a cross-linked, three-dimensional network. googleapis.comgoogle.com This process, known as curing, transforms the liquid resin into a hard, durable solid. Cycloaliphatic amines, a class to which this compound belongs, are commonly employed as epoxy curing agents for applications requiring high performance. googleapis.com The choice of the amine curing agent significantly influences the final properties of the cured epoxy, including its glass transition temperature, chemical resistance, and mechanical toughness. vanguardconcretecoating.com Modified amine compounds, including polyamide and amidoamine derivatives, are also used in epoxy resin systems. google.com

Development of Novel Polymeric Materials

The incorporation of this compound into polymer structures can lead to materials with unique properties. ontosight.aisolubilityofthings.com For instance, its use as a building block can impart specific characteristics like thermal stability or elasticity to the resulting polymer. ontosight.ai Research in this area focuses on creating polymers with tailored functionalities. For example, poly(3,3-bis(cyclohexylmethyl)-3,4-dihydro-2H-thione [3,4-b] ontosight.aisolubilityofthings.com dioxepin) is a disubstituted poly(3,4-propylenedioxythiophene) derivative that has been synthesized electrochemically. mdpi.com Such novel polymers are of interest for their potential applications in areas like organic electronics.

Applications in Ligand Design and Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal ions. This property is extensively utilized in the field of coordination chemistry to synthesize metal complexes with diverse structures and applications.

Formation of Schiff's Base Ligands

This compound can be a precursor in the synthesis of Schiff base ligands. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govbibliomed.org While this compound is a secondary amine, related primary amines with cyclohexyl groups are used to synthesize Schiff bases. These Schiff base ligands are versatile, capable of coordinating to a wide range of metal ions to form stable complexes. zu.edu.pk The resulting metal complexes often exhibit interesting catalytic, magnetic, or biological properties. The general structure of a Schiff base is RRʹC=N-Rʹʹ, where R, R', and R'' can be various organic groups, including cyclohexyl groups. bibliomed.org

Coordination to Metal Centers (e.g., Zinc(II), Cobalt(II), Nickel(II) Complexes)

This compound and its derivatives can directly coordinate to metal centers, forming coordination complexes. The steric and electronic properties of the ligand influence the geometry and reactivity of the resulting metal complex.

Zinc(II) Complexes: Zinc(II) complexes with ligands derived from bis(2-picolyl)amine, a structurally related tridentate ligand, have been shown to exhibit enhanced DNA photocleavage activity. researchgate.net The coordination of the ligand to the zinc ion plays a crucial role in this activity.

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with a variety of nitrogen-containing ligands. For example, cobalt(II) complexes with bis(2-pyridylmethyl)amine (bpma) have been studied for their ability to activate molecular oxygen. rsc.org In some cases, the reaction with oxygen leads to the oxidation of the metal center from Co(II) to Co(III), while in others, it results in the oxidation of the ligand itself. rsc.org Chiral Schiff base ligands can induce chirality at the cobalt(II) center, leading to complexes with specific stereochemistry. nih.gov

Nickel(II) Complexes: Nickel(II) forms a wide array of complexes with various coordination geometries. Ligands based on bis(oxime)amine have been used to synthesize six-coordinate pseudo-octahedral nickel(II) complexes. nih.gov The nature of the ligand, including the presence of bulky groups, influences the coordination environment around the nickel ion. nih.gov Research has also explored nickel(II) complexes with bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine, where intramolecular hydrogen bonds play a role in stabilizing the complex. nih.gov Furthermore, nickel(II) coordination polymers have been constructed using bis-pyridyl-bis-amide ligands, and their properties, such as iodine adsorption, are influenced by the flexibility of the ligands. mdpi.com

Below is a table summarizing the coordination behavior of this compound derivatives with different metal centers.

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings |

| Zinc(II) | Bis(2-picolyl)amine derivative | Varies | Enhanced DNA photocleavage activity. researchgate.net |

| Cobalt(II) | Bis(2-pyridylmethyl)amine | Octahedral | Oxygen activation, leading to either metal or ligand oxidation. rsc.org |

| Cobalt(II) | Chiral Schiff Base | Pseudotetrahedral | Induction of chirality at the metal center. nih.gov |

| Nickel(II) | Bis(oxime)amine | Pseudo-octahedral | Ligand structure influences the coordination environment. nih.gov |

| Nickel(II) | Bis-pyridyl-bis-amide | Varies | Formation of coordination polymers with properties dependent on ligand flexibility. mdpi.com |

Catalytic Roles and Systems

The catalytic applications of this compound and related secondary amines are diverse, ranging from their direct use as amine-based catalysts to their role as ligands in sophisticated transition-metal and polymerization catalysis.

Amine-Based Catalysts in Organic Reactions

Secondary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.org While specific studies detailing this compound as a primary organocatalyst are not prevalent in the reviewed literature, the broader class of secondary amines is instrumental in a variety of transformations. For instance, primary and secondary amines are known to mediate cyclization reactions, such as the formation of functionalized piperidines, tetrahydropyrans, and cyclohexanes from bis-Michael acceptors. nih.gov These reactions often proceed with high diastereoselectivity, highlighting the ability of the amine catalyst to control the stereochemical outcome. nih.gov

The general mechanism for many amine-catalyzed reactions involves the coupling of carbonyl compounds with amines in the presence of a catalyst and hydrogen, leading to the formation of primary, secondary, and tertiary amines. rsc.org The development of highly efficient and selective catalysts for these reductive amination processes is a significant area of research. rsc.org

Ligand Components in Transition-Metal Catalysis

The steric bulk and electron-donating properties of this compound make it a suitable ligand for stabilizing metal centers in transition-metal complexes used in catalysis. ontosight.ai While direct examples of this compound in specific, widely-known named reactions were not found, the principles of its application can be understood from related systems. For example, aminobisphenolate zinc complexes have been utilized for the ring-opening polymerization of ε-caprolactone. researchgate.net The design of ligands is crucial in transition-metal catalysis, as they can influence the activity, selectivity, and stability of the catalyst.

In the context of heavy oil upgrading, theoretical studies have investigated the catalytic effect of transition metal ions on the cleavage of model compounds like cyclohexyl phenyl amine. researchgate.net These studies suggest that transition metal ions can significantly lower the kinetic energy barrier for C–N bond cleavage, a fundamental step in many chemical transformations. researchgate.net The coordination of the amine to the metal center is a key aspect of this catalytic activity. researchgate.net

The table below summarizes the application of related amine compounds as ligands in transition-metal catalysis.

| Catalyst System | Application | Key Findings |

| Aminobisphenolate zinc complexes | Ring-opening polymerization of ε-caprolactone | Effective for controlled polymerization. researchgate.net |

| Fe(II), Co(II), Ni(II) ions | Theoretical aquathermal degradation of cyclohexyl phenyl amine | Can substantially reduce the kinetic energy barrier of C–N bond breakage. researchgate.net |

| Rh(III) with amine co-catalyst | C-H bond addition/cyclization of bis-Michael acceptors | Achieves high chemoselectivity and diastereoselectivity. nih.gov |

Catalytic Polymerization Studies

In the field of materials science, this compound and its derivatives have potential applications as components in catalytic systems for polymerization. Although specific studies focusing solely on this compound in polymerization are limited in the provided results, the role of amine-containing compounds as external donors or ligand components in Ziegler-Natta and other polymerization catalysts is well-documented. For instance, various amine compounds are used as external electron donors in the polymerization of olefins like propylene (B89431) to control the stereoregularity and other properties of the resulting polymer. google.com

The development of catalysts for polypropylene (B1209903) has seen the use of various internal donors, including maleates and cyclic diesters, which can achieve strong coordination to the metal atom. sumitomo-chem.co.jp External donors, which can include silicon compounds, ethers, esters, and amines, are often used to further enhance the isotactic index of the polymer. google.com The interaction between the catalyst components, including any amine-based ligands or donors, is critical for achieving high activity and stereoregularity. sumitomo-chem.co.jp

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including dithiocarbamates and ionic liquids. ontosight.aiasianpubs.orgmdpi.com Its structure provides a scaffold for building larger, more functionalized compounds.

One notable application is in the synthesis of N,N-bis(cyclohexylmethyl)dithiocarbamates. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as ligands in coordination chemistry and as precursors for biologically active compounds. nih.gov The synthesis typically involves the reaction of a secondary amine, such as this compound, with carbon disulfide in a basic medium. nih.govsemanticscholar.org An efficient method for synthesizing cyclic dithiocarbamates involves the reaction of primary amines, carbon disulfide, and a dihaloalkane, catalyzed by a phase-transfer catalyst like Triton-B. asianpubs.org

Furthermore, this compound can be a precursor for the synthesis of specific types of ionic liquids. mdpi.com Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in various chemical processes. researchgate.netnih.gov The synthesis of task-specific ionic liquids, such as those based on amino acids, has been explored for applications like the chiral separation of racemic compounds. mdpi.com The synthesis of ionic liquids often involves the quaternization of an amine, and while direct synthesis from this compound is not detailed, the general principle applies. nih.gov

The following table outlines the synthesis of complex organic molecules using amine precursors.

| Precursor Amine | Reagents | Product | Application of Product |

| Aromatic amine | n-BuLi or dimsyl-Li, CS2 | Aromatic dithiocarbamate | Ligands for gold surfaces, molecular electronics. nih.gov |

| Primary amine | CS2, 1,2-dibromoethane (B42909) or 1,4-dibromobutane, Triton-B | Cyclic dithiocarbamate | Antimicrobial agents. asianpubs.org |

| Alkyl imidazolium (B1220033) cation and l-proline (B1679175) anion | - | Amino acid ionic liquids | Chiral separation of racemic amino acids. mdpi.com |

Future Perspectives and Emerging Research Directions

Development of Enantioselective Synthetic Routes for Bis(cyclohexylmethyl)amine

The creation of molecules in an enantiomerically pure form is a cornerstone of modern chemical synthesis, particularly in pharmaceuticals and materials science where chirality often dictates biological activity or material properties. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer or diastereomer by employing a chiral influence, which can lower the activation energy for the formation of one stereoisomer over another. wikipedia.org

Currently, the synthesis of this compound primarily yields a racemic mixture. The development of enantioselective routes to obtain chiral versions of this amine is a significant and underexplored research avenue. Future research will likely focus on several established strategies in asymmetric synthesis:

Enantioselective Catalysis : This approach involves the use of a chiral catalyst to direct the formation of a specific enantiomer. For the synthesis of chiral amines, this could involve the asymmetric reduction of ketimines or reductive amination of aldehydes. capes.gov.brresearchgate.net For instance, a potential route could involve the asymmetric transfer hydrogenation of a suitable prostereogenic imine precursor using a chiral catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand. researchgate.net

Chiral Auxiliaries : This method involves temporarily attaching a chiral group (the auxiliary) to the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This well-established strategy could be adapted for the synthesis of chiral this compound.

Biocatalysis : Enzymes are highly efficient and stereoselective catalysts. The use of biocatalysts, such as transaminases or imine reductases, could offer an environmentally friendly and highly selective route to chiral this compound.

Chiral Pool Synthesis : This strategy utilizes readily available chiral starting materials from nature. A synthetic sequence could be designed starting from a chiral cyclohexyl-based building block to construct the target molecule.

Achieving a highly enantioselective synthesis would unlock the potential to study the stereospecific interactions of this compound in various applications, from chiral catalysis to biologically active molecules. rsc.org

Exploration of Novel Catalytic Transformations Mediated by this compound

The unique steric and electronic properties of this compound make it an intriguing candidate as a ligand or organocatalyst. Its bulky cyclohexyl groups can create a specific chiral pocket around a metal center or influence the stereochemical outcome of a reaction.

Future research is directed towards exploring its role in various catalytic transformations:

Ligand in Metal-Catalyzed Reactions : this compound and its derivatives have the potential to act as ligands in metal complexes for catalytic applications. ontosight.ai These complexes could be investigated in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where ligand properties are crucial for catalyst performance. researchgate.netacs.org The development of new N-heterocyclic carbene (NHC) ligands derived from this compound could also lead to novel nickel-catalyzed transformations. researchgate.net

Organocatalysis : Chiral secondary amines are known to be effective organocatalysts, promoting reactions through enamine or iminium ion intermediates. wikipedia.org Enantiomerically pure this compound could be explored as a catalyst in reactions like asymmetric aldol (B89426) or Michael additions.

Phase-Transfer Catalysis : The lipophilic nature of the cyclohexyl groups combined with the amine functionality suggests potential applications in phase-transfer catalysis (PTC), facilitating reactions between reagents in immiscible phases. jku.at

CO2 Capture and Conversion : Amines are central to technologies for capturing carbon dioxide. The reactivity of this compound with CO2 could be studied, and its derivatives could be employed as catalysts or co-catalysts in the electrochemical reduction of CO2 to value-added products like formate. rsc.org

The reaction of this compound with diphenyl hydrazodicarboxylate to form hydrazodicarboxamide demonstrates its utility in synthesis. mdpi.com Further exploration of its reactivity can lead to new catalytic cycles and synthetic methodologies. core.ac.ukacs.org

Integration into Advanced Functional Materials Research

The structural characteristics of this compound make it a valuable building block for the synthesis of advanced functional materials. ontosight.ai Its two reactive N-H bonds and robust dicyclohexylic framework can be incorporated into polymeric structures to impart specific properties.

Emerging research directions include:

Polymer Chemistry : this compound can serve as a monomer or a cross-linking agent in the synthesis of polymers. ontosight.ai For example, it could be used to create non-isocyanate polyurethanes (NIPUs) by reacting with dicyclic carbonates, a more environmentally friendly alternative to traditional polyurethanes. rsc.org Its incorporation into polymer backbones could enhance thermal stability and modify mechanical properties. A derivative, poly(3,3-bis(cyclohexylmethyl)-3,4-dihydro-2H-thieno [3,4-b] ontosight.aiCurrent time information in Bangalore, IN. dioxepin), has been synthesized as an analogue of functional polymers used in electronics, highlighting the potential of this structural motif in conjugated polymer systems for applications like organic solar cells. mdpi.com

Dye Chemistry : Diazonium salts derived from complex amines can be used in the manufacturing of azo dyes. A complex derivative, bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), is noted for its potential in this area. smolecule.com

Supramolecular Chemistry : The amine group can participate in hydrogen bonding, enabling the self-assembly of this compound derivatives into well-defined supramolecular architectures. These organized structures could find applications in sensing, molecular recognition, and the development of "smart" materials.

The integration of this compound into material's design is a promising field for creating novel materials with tailored functionalities. researchgate.net

Systematic Investigation of Structure-Reactivity Relationships in Derivatives

Understanding how modifications to the molecular structure of this compound affect its chemical reactivity is crucial for designing new catalysts, materials, and biologically active compounds. A systematic investigation of structure-reactivity relationships (SRR) is a key future direction.

This research will likely involve:

Synthesis of Analogue Libraries : Creating a series of derivatives where the cyclohexyl rings or the N-substituents are systematically varied. For example, introducing electron-donating or electron-withdrawing groups on the cyclohexyl rings.

Kinetic and Mechanistic Studies : Analyzing the reaction rates and mechanisms of these derivatives in specific chemical transformations. This can reveal the electronic and steric effects of the substituents on the amine's reactivity.

Correlation with Physicochemical Properties : Relating the observed reactivity to measurable properties like pKa, redox potential, and bond dissociation energies.

Studies on related structures have already shown the importance of such investigations. For instance, structure-activity relationship (SAR) studies of N,N'-disubstituted guanidines, which can be synthesized from amines like this compound, have been crucial in developing potent histamine (B1213489) H3 receptor antagonists. acs.org Similarly, the design of inhibitors for cyclin-dependent kinase 2 (CDK2) has relied heavily on understanding the structure-activity relationships of substituted pyrimidines derived from various amines. researchgate.net Applying these principles to this compound derivatives could lead to the discovery of new therapeutic agents or highly efficient catalysts. kuleuven.be

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery process. molinstincts.com The application of these methods to this compound and its derivatives is an emerging area with significant potential.

Key applications of computational methods include:

Predicting Molecular Properties : Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as molecular geometry, electronic structure, and pKa values. mdpi.com These calculations help in understanding the intrinsic reactivity of the molecule.

Modeling Reaction Mechanisms : Computational modeling can elucidate the transition states and reaction pathways of catalytic cycles involving this compound. This is key to identifying rate-determining steps and designing more efficient catalysts. researchgate.net For example, DFT calculations have been used to understand how amine functional groups on a catalyst surface influence the mechanism of CO2 reduction. rsc.org

Virtual Screening and Design : For applications in drug discovery or materials science, computational methods can be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties, such as binding affinity to a biological target or specific electronic properties for a material. kuleuven.be

Structure-Reactivity Relationship (QSRR) Modeling : Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to correlate calculated molecular descriptors with experimentally observed reactivity, enabling the prediction of the performance of new, unsynthesized derivatives. mdpi.com

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space of this compound and unlock its full potential in a range of applications.

Q & A

Q. What are the common synthetic routes for producing bis(cyclohexylmethyl)amine, and how can reaction conditions be optimized to minimize side products?

this compound is often synthesized via reductive amination or alkylation of cyclohexylmethanamine derivatives. Optimization requires careful selection of catalysts and reaction parameters. For example, palladium-based catalysts (Pd/C or Pd(OH)x/C) in hydrogenation reactions can lead to this compound as a side product due to over-reduction of aromatic intermediates. To minimize this, researchers should control hydrogen pressure, reaction time, and catalyst loading. Analytical techniques like GC-MS are critical for monitoring by-product formation .

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine’s structure and purity. Infrared (IR) spectroscopy identifies N-H stretching vibrations (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For complex mixtures, hyphenated techniques like GC-MS or LC-MS are recommended to resolve ambiguities .

Q. What are the primary applications of this compound in basic chemical research?

This compound serves as a precursor in ligand design for coordination chemistry, particularly in synthesizing transition metal complexes. Its steric bulk and electron-donating properties make it suitable for stabilizing metal centers in catalytic studies. It is also used in organic synthesis to explore steric effects in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can this compound be utilized in ligand design to enhance catalytic activity in asymmetric hydrogenation?

The compound’s cyclohexyl groups introduce steric hindrance, which can improve enantioselectivity in asymmetric catalysis. Researchers should modify the ligand backbone (e.g., introducing chiral centers or coordinating heteroatoms) and evaluate performance using kinetic studies and density functional theory (DFT) calculations. Comparative analysis with analogous ligands (e.g., bis(pyridylmethyl)amines) can reveal structure-activity relationships .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reaction systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model steric and electronic interactions. Researchers should focus on transition-state analysis to identify energy barriers and solvent effects. Software like Gaussian or ORCA, combined with crystallographic data, can validate computational predictions .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound-derived complexes?

Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, temperature) or catalyst preparation methods. A systematic approach involves:

- Replicating experiments under standardized conditions.

- Conducting controlled kinetic studies to isolate variables.

- Using advanced characterization (e.g., X-ray absorption spectroscopy) to assess metal-ligand coordination dynamics. Statistical tools like ANOVA can quantify variability .

Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?

Accelerated degradation studies under varying pH, temperature, and UV exposure can identify breakdown products. High-resolution mass spectrometry (HRMS) and ¹H NMR track structural changes. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) evaluate environmental impact. Data should be contextualized with OECD guidelines for chemical persistence .

Methodological Considerations

- Data Presentation : Use tables to compare catalytic performance (e.g., turnover frequency, enantiomeric excess) across ligand variants .

- Statistical Analysis : Apply t-tests or regression models to validate reproducibility in synthetic yields or catalytic outcomes .

- Ethical Reporting : Disclose limitations in computational models (e.g., approximations in solvation effects) and experimental uncertainties (e.g., catalyst leaching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.